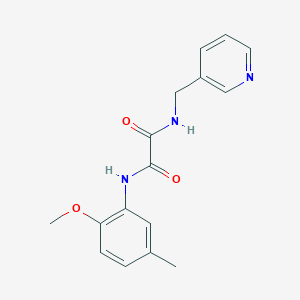
N-(2-methoxy-5-methylphenyl)-N'-(3-pyridinylmethyl)ethanediamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to N-(2-methoxy-5-methylphenyl)-N'-(3-pyridinylmethyl)ethanediamide involves complex organic reactions. For instance, similar compounds have been synthesized through reactions involving nitrogen-containing binucleophilic agents and specific precursor chemicals, demonstrating the intricate processes required to construct such molecules (Kosolapova et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(2-methoxy-5-methylphenyl)-N'-(3-pyridinylmethyl)ethanediamide is often elucidated using techniques like X-ray crystallography. For example, the structural determination of related molecules has revealed complex arrangements and interactions at the molecular level, highlighting the importance of molecular geometry and intermolecular forces in defining the properties of such compounds (Al‐Refai et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar molecules can lead to a variety of products depending on the reactants and conditions employed. Research has shown that the reactivity of these compounds is influenced by their structural features, which can undergo transformations leading to new chemical entities with distinct properties (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties of compounds like N-(2-methoxy-5-methylphenyl)-N'-(3-pyridinylmethyl)ethanediamide, such as melting points, solubility, and crystalline structure, are closely tied to their molecular arrangement. Studies have demonstrated that even small changes in molecular structure can significantly affect these physical properties, underscoring the relationship between structure and physical characteristics (Gumus et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, of molecules structurally related to N-(2-methoxy-5-methylphenyl)-N'-(3-pyridinylmethyl)ethanediamide, are determined by their electronic structure and molecular geometry. Research into these compounds has provided insights into how different substituents and molecular frameworks influence chemical behavior and reactivity (Halim & Ibrahim, 2022).
Propiedades
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-5-6-14(22-2)13(8-11)19-16(21)15(20)18-10-12-4-3-7-17-9-12/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUMCIJCPAKHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5919737 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



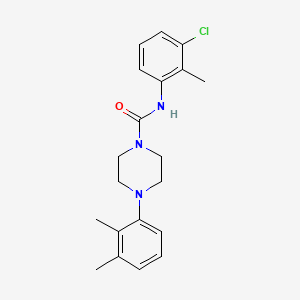
![5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4761453.png)
![2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride](/img/structure/B4761457.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B4761463.png)
![5-(4-chlorophenyl)-4-[4-(3-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4761475.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4761478.png)
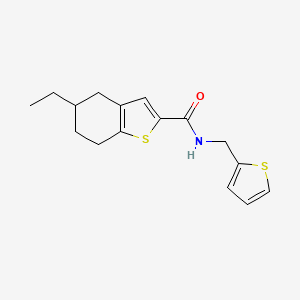
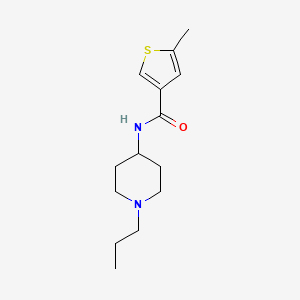
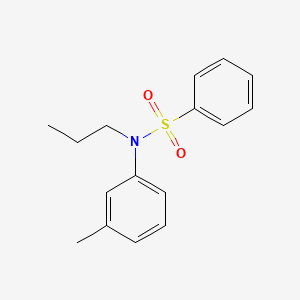
![methyl 5-(aminocarbonyl)-2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4761496.png)
![N-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4761497.png)
![methyl 4-(4-tert-butylphenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4761507.png)
![1-(1,3-benzodioxol-5-yl)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761509.png)
![4-(3,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4761513.png)